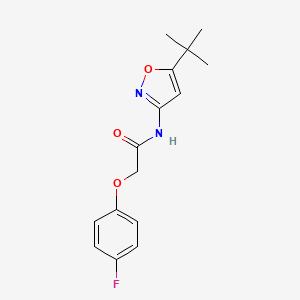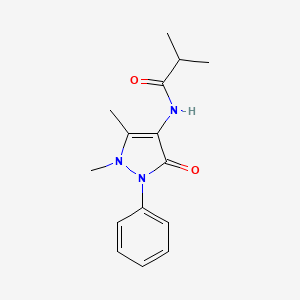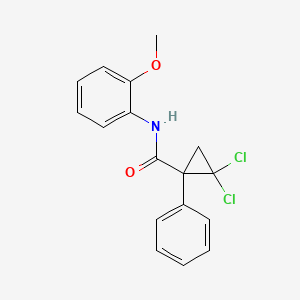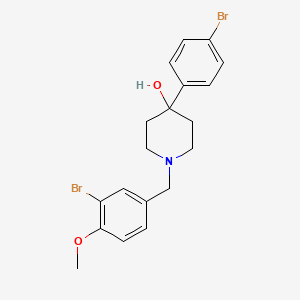![molecular formula C13H6F5NO2 B4933665 [2-(pentafluorophenoxy)phenyl]formamide](/img/structure/B4933665.png)
[2-(pentafluorophenoxy)phenyl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(pentafluorophenoxy)phenyl]formamide, also known as PFPF, is a chemical compound that has recently gained attention in scientific research. PFPF is a formamide derivative that has been synthesized for various applications in the field of chemistry and biology.
作用機序
The mechanism of action of [2-(pentafluorophenoxy)phenyl]formamide is not fully understood. However, it is believed to act on various cellular pathways involved in cell growth and proliferation. This compound has been found to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using [2-(pentafluorophenoxy)phenyl]formamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its toxicity. This compound has been found to be toxic to certain cell types and may not be suitable for use in certain experiments.
将来の方向性
There are several future directions for the use of [2-(pentafluorophenoxy)phenyl]formamide in scientific research. One potential application is in the development of new cancer therapeutics. This compound has been found to have anticancer properties and may be used in combination with other drugs to enhance their efficacy. Additionally, this compound may be used in the development of new anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has various applications in scientific research. Its synthesis method is relatively simple, and it has been found to have anticancer and anti-inflammatory properties. While there are some limitations to its use in lab experiments, this compound has several potential future directions in the development of new drugs and therapeutics. Further research is needed to fully understand the potential of this compound in scientific research.
合成法
The synthesis of [2-(pentafluorophenoxy)phenyl]formamide involves a reaction between 2-(pentafluorophenoxy)aniline and formic acid. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is purified using column chromatography or recrystallization. The yield of this compound is typically around 50-60%.
科学的研究の応用
[2-(pentafluorophenoxy)phenyl]formamide has been found to have various applications in scientific research. One of the most significant applications is in the field of organic synthesis, where it is used as a reagent for the synthesis of various organic compounds. This compound has also been used in the development of new drugs and pharmaceuticals. It has been found to have anticancer properties and has been used in the development of novel cancer therapeutics.
特性
IUPAC Name |
N-[2-(2,3,4,5,6-pentafluorophenoxy)phenyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO2/c14-8-9(15)11(17)13(12(18)10(8)16)21-7-4-2-1-3-6(7)19-5-20/h1-5H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRLJACDMJPDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4933601.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4933610.png)

![N-(3-isoxazolylmethyl)-N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4933633.png)
![1-[3-(2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4933640.png)


![1,3-dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B4933656.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B4933658.png)

![3-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B4933671.png)

![N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933693.png)
